molecular formula C6H5ClN2O5S B14858870 4-Methoxy-6-nitropyridine-2-sulfonyl chloride

4-Methoxy-6-nitropyridine-2-sulfonyl chloride

Cat. No.: B14858870
M. Wt: 252.63 g/mol
InChI Key: FGWRNJJZBWHTHD-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClN2O5S It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position, a nitro group at the 6-position, and a sulfonyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-nitropyridine-2-sulfonyl chloride typically involves the nitration of 4-methoxypyridine followed by sulfonylation. The nitration step can be achieved using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 6-position. The resulting 4-methoxy-6-nitropyridine is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow reactors allow for better control of reaction conditions, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines or thiols can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

    Sulfonamide derivatives: Formed from nucleophilic substitution reactions.

    Amino derivatives: Resulting from the reduction of the nitro group.

    Hydroxyl derivatives: Produced from the oxidation of the methoxy group.

Scientific Research Applications

4-Methoxy-6-nitropyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-nitropyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with nucleophilic sites on biomolecules or other organic compounds. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

    4-Methoxy-2-nitropyridine: Similar structure but lacks the sulfonyl chloride group.

    6-Methoxy-4-nitropyridine-2-sulfonyl chloride: An isomer with the methoxy and nitro groups at different positions.

    4-Chloro-6-nitropyridine-2-sulfonyl chloride: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: 4-Methoxy-6-nitropyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both a methoxy group and a nitro group on the pyridine ring, along with the sulfonyl chloride group, allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C6H5ClN2O5S

Molecular Weight

252.63 g/mol

IUPAC Name

4-methoxy-6-nitropyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClN2O5S/c1-14-4-2-5(9(10)11)8-6(3-4)15(7,12)13/h2-3H,1H3

InChI Key

FGWRNJJZBWHTHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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